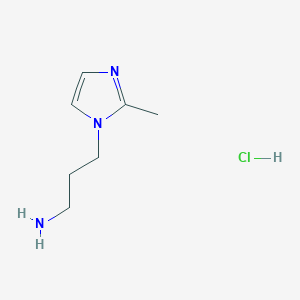

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride

Descripción

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride (CAS: 79319-22-5) is an imidazole-derived amine salt with a molecular formula of C₇H₁₃N₃·HCl and a molar mass of 175.66 g/mol . It is commercially available with a purity of ≥95% and is commonly used in pharmaceutical and chemical synthesis due to its versatile reactivity . Key physicochemical properties include a boiling point range of 110–112°C and a flash point exceeding 110°C, indicating moderate thermal stability . The compound is classified under acute toxicity (oral, dermal) and skin corrosion categories, necessitating stringent handling protocols .

Propiedades

IUPAC Name |

3-(2-methylimidazol-1-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-7-9-4-6-10(7)5-2-3-8;/h4,6H,2-3,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALQJKBHSWKPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703091 | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059626-17-3, 79319-22-5 | |

| Record name | 1H-Imidazole-1-propanamine, 2-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets.

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Actividad Biológica

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride, also known as a derivative of imidazole, has garnered attention for its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and antiparasitic activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride can be represented as follows:

This compound features a propanamine backbone with a methyl-substituted imidazole ring, which is critical for its biological activity.

Research indicates that imidazole derivatives can act through various mechanisms:

- Inhibition of Enzymatic Activity : Many imidazole compounds inhibit specific enzymes that are crucial for pathogen survival. For instance, structure-guided design has led to the identification of potent inhibitors against Trypanosoma brucei methionyl-tRNA synthetase, showcasing the potential for treating human African trypanosomiasis (HAT) .

- Antimicrobial Activity : Imidazole derivatives have shown promising results against various fungi and bacteria. For example, related compounds have demonstrated superior anti-Candida activity compared to traditional antifungals like fluconazole .

Antifungal Activity

A study evaluating the antifungal properties of imidazole derivatives found that certain compounds exhibited significant inhibition against Candida albicans and Candida tropicalis. The minimum inhibitory concentration (MIC) values indicated that some derivatives were more potent than fluconazole, making them viable candidates for further development .

| Compound | MIC (µmol/mL) | Comparison to Fluconazole |

|---|---|---|

| 5j | 0.0054 | 300-fold more potent |

| 5h | 0.0112 | Comparable to miconazole |

Antiparasitic Activity

The compound's efficacy against Trypanosoma brucei was assessed through growth inhibition assays. The best-performing derivatives showed EC50 values in the low nanomolar range (e.g., 22 nM), indicating strong antiparasitic activity with low toxicity to mammalian cells .

Case Studies

Several studies have highlighted the biological activity of imidazole derivatives:

- Study on Antifungal Properties : A series of new oxime derivatives were tested for anti-Candida activity. The most active compound exhibited a MIC significantly lower than fluconazole, suggesting a potential new treatment avenue for resistant fungal infections .

- Antiparasitic Research : In a study focused on HAT, novel inhibitors based on imidazole structures were identified that effectively inhibited TbMetRS with promising pharmacokinetic profiles after oral dosing in animal models .

Aplicaciones Científicas De Investigación

Chemistry

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

- Alkylation : The imidazole ring can be alkylated to introduce different functional groups.

- Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful in synthesizing derivatives with specific properties.

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies indicate that imidazole derivatives exhibit significant antimicrobial effects against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values against certain bacteria have been reported as follows:

| Target Organism | MIC Values (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Anticancer Potential : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. Notably, it has demonstrated activity against BCR-ABL positive leukemia cells with IC₅₀ values reported in the micromolar range.

Medicine

The compound is under investigation for its potential therapeutic effects in treating various diseases. Its mechanism of action may involve:

- Receptor Modulation : Interaction with imidazole receptors that play a crucial role in neurotransmission.

- Enzyme Inhibition : Possible inhibition of kinases critical for cancer cell survival.

Case Studies

Several studies highlight the effectiveness of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride in various applications:

Antimicrobial Efficacy Study

A study focused on the antimicrobial properties of imidazole derivatives found that modifications in side chains significantly impacted antimicrobial potency, indicating a structure-activity relationship (SAR) that could guide further development.

Anticancer Activity Study

In a recent investigation, this compound was evaluated against multiple cancer cell lines, demonstrating significant reductions in cell viability at low concentrations, suggesting its potential as a therapeutic agent against specific types of leukemia.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : Ethyl or benzimidazole substitutions (e.g., CAS 2258-24-4, 797814-91-6) modulate solubility and biological activity by altering hydrophobicity and π-π interactions .

- Salt Forms: Dihydrochloride derivatives (e.g., CAS 1059626-17-3) exhibit improved aqueous solubility compared to mono-hydrochloride forms, facilitating pharmaceutical formulations .

Physicochemical and Toxicological Profiles

| Property | 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine HCl | 3-(1-Methylbenzimidazol-2-yl)propan-1-amine dihydrochloride | 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine HCl |

|---|---|---|---|

| Boiling Point (°C) | 110–112 | >200 (decomposes) | Not reported |

| Water Solubility | Moderate (enhanced by HCl) | High (due to dihydrochloride) | Low |

| Acute Toxicity (Oral LD₅₀, rat) | 300–500 mg/kg | 200–400 mg/kg | Not classified |

| Skin Irritation | Severe (Category 1B) | Moderate | Mild |

Notable Trends:

- Solubility: Dihydrochloride salts (e.g., CAS 1059626-17-3, 797814-91-6) generally exhibit superior solubility in polar solvents compared to mono-salts .

- Toxicity : Benzimidazole derivatives (CAS 797814-91-6) show higher acute toxicity, likely due to enhanced membrane permeability .

Métodos De Preparación

Synthetic Route Overview

The primary and most documented method for synthesizing 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine involves the nucleophilic substitution (alkylation) of 2-methylimidazole with a suitable halogenated alkylamine, typically 3-chloropropan-1-amine. This reaction proceeds under basic conditions to facilitate the displacement of the halogen by the imidazole nitrogen.

- Reactants: 2-methylimidazole and 3-chloropropan-1-amine

- Conditions: Basic medium, often sodium hydroxide or potassium carbonate

- Solvent: Polar aprotic solvents or water-based systems

- Temperature: Mild heating or reflux to promote reaction kinetics

This reaction yields the free base of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, which can subsequently be converted to its hydrochloride salt by treatment with hydrochloric acid.

Reaction Scheme

$$

\text{2-methylimidazole} + \text{3-chloropropan-1-amine} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{3-(2-methyl-1H-imidazol-1-yl)propan-1-amine} \xrightarrow[\text{HCl}]{\text{Solvent}} \text{Hydrochloride salt}

$$

Industrial Scale Considerations

In industrial production, this alkylation reaction is optimized for yield and purity by:

- Using continuous flow reactors for better heat and mass transfer

- Employing large-scale bases (e.g., potassium carbonate) for cost-effectiveness

- Applying advanced purification techniques such as crystallization or chromatography to isolate the hydrochloride salt with high purity

Alternative Synthetic Approach via 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol Intermediate

Synthesis of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol

An alternative pathway involves the synthesis of the corresponding alcohol intermediate, 3-(2-methyl-1H-imidazol-1-yl)propan-1-ol, followed by its conversion to the amine.

- Reaction: 2-methylimidazole reacts with trimethylene carbonate in toluene under reflux for 5 hours.

- Yield: Approximately 76%

- Purification: Distillation under reduced pressure (155-157°C at 5 mm Hg)

- Characterization: Confirmed by proton NMR and elemental analysis

Comparative Data Table of Preparation Methods

| Preparation Step | Method/Condition | Yield (%) | Key Notes |

|---|---|---|---|

| Alkylation of 2-methylimidazole with 3-chloropropan-1-amine | Base (NaOH or K2CO3), reflux or mild heating | Not specified (typically moderate to high) | Direct synthesis of free base; scalable industrially |

| Synthesis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-ol | 2-methylimidazole + trimethylene carbonate, toluene, reflux 5 h | 76% | Intermediate step; requires further amination |

| Conversion of amine to hydrochloride salt | Treatment with HCl in appropriate solvent | Quantitative | Enhances solubility and stability for research use |

Research Findings and Analytical Data

- NMR Spectroscopy: Proton NMR confirms the substitution pattern on the imidazole ring and the propanamine chain.

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely match calculated values, confirming compound purity.

- Boiling Point: For the alcohol intermediate, 155-157°C at 5 mm Hg, indicating moderate volatility suitable for distillation purification.

- Solubility: Hydrochloride salt form exhibits enhanced aqueous solubility, facilitating biological assay formulation.

Q & A

Q. What are the established synthetic routes for 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing 2-methylimidazole with 3-chloropropylamine hydrochloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) for 5–8 hours. Post-reaction, the product is precipitated with cold water, filtered, and recrystallized from ethyl acetate or ethanol . Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry and reaction time.

Q. How is the structural integrity of the compound verified post-synthesis?

Characterization employs:

- NMR spectroscopy : To confirm the imidazole ring protons (δ 6.8–7.2 ppm) and propylamine chain protons (δ 1.5–3.0 ppm).

- HPLC-MS : For purity assessment (>95%) and molecular ion detection ([M+H]+ at m/z 170.1).

- X-ray crystallography (if crystalline): To resolve the hydrochloride salt’s three-dimensional conformation .

Q. What are the critical storage and handling protocols?

Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Avoid exposure to moisture, strong oxidizers (risk of exothermic decomposition), and high temperatures (>40°C). Use PPE (gloves, goggles) due to skin corrosion (Category 1B) and acute oral toxicity (Category 4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products (e.g., dimerization)?

- Solvent selection : Replace DMF with acetonitrile to reduce nucleophilicity and side reactions.

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance imidazole activation.

- Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

Q. What analytical strategies resolve discrepancies in biological activity data across studies?

- Dose-response normalization : Account for batch-to-batch purity variations via LC-MS quantification.

- Receptor binding assays : Use radiolabeled ligands (e.g., ³H) to validate target specificity and rule off-target effects.

- Control experiments : Include reference compounds (e.g., histamine receptor antagonists) to contextualize activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking simulations : Utilize Schrödinger Suite or AutoDock Vina to model binding to imidazole-recognizing receptors (e.g., histamine H₃).

- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories.

- QSAR : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. What methods quantify trace impurities (e.g., residual solvents or degradation products)?

- GC-MS headspace analysis : Detect volatile residuals (e.g., DMF, ethyl acetate) at ppm levels.

- Stability-indicating HPLC : Use C18 columns and gradient elution to separate degradation peaks under accelerated conditions (40°C/75% RH) .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

- pH-solubility profiling : Measure solubility in buffers (pH 1–7.4) to identify optimal formulation pH.

- Salt dissociation studies : Use conductometric titration to assess Cl⁻ ion release kinetics.

- In vitro permeability : Perform Caco-2 cell assays to correlate salt form with intestinal absorption .

Q. What strategies mitigate cytotoxicity during in vitro assays?

- Dose-ranging studies : Pre-test viability (MTT assay) in HEK-293 or HepG2 cells to establish IC₅₀.

- Prodrug design : Modify the propylamine chain with enzymatically cleavable groups (e.g., esters) to reduce off-target effects .

Q. How can synthetic scalability address batch inconsistencies?

- Continuous flow chemistry : Improve reproducibility by automating reagent mixing and temperature control.

- DoE (Design of Experiments) : Optimize parameters (e.g., temperature, residence time) via response surface methodology.

- Crystallization engineering : Use anti-solvent addition (e.g., heptane) to enhance crystal purity and yield .

Data Contradiction and Mechanistic Analysis

Q. Why do enzymatic inhibition assays show variability across research groups?

Potential factors include:

- Enzyme source differences (e.g., recombinant vs. tissue-extracted).

- Assay buffer composition (divalent cations or detergents alter activity).

- Pre-incubation time : Ensure equilibration between compound and enzyme before substrate addition .

Q. How to validate the compound’s role in modulating specific signaling pathways?

- Western blotting : Quantify phosphorylation of downstream targets (e.g., MAPK, Akt).

- Knockout models : Use CRISPR/Cas9 to delete putative receptor genes and assess activity loss.

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.